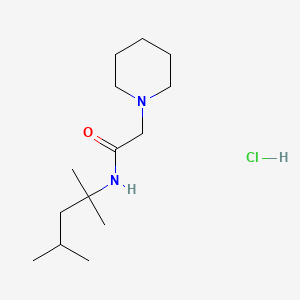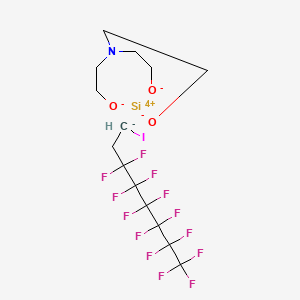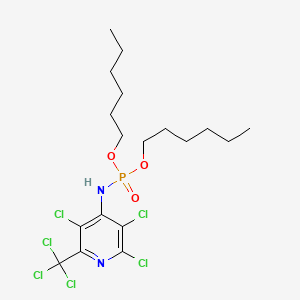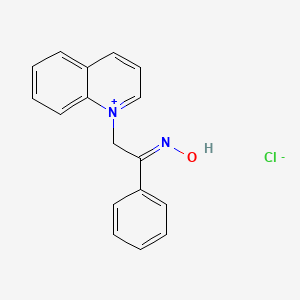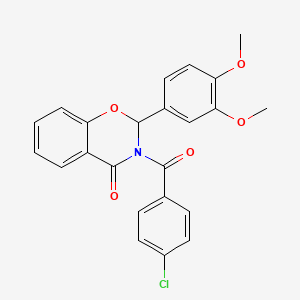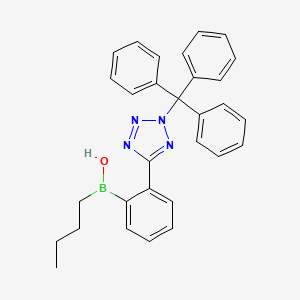
Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid is an organoboron compound with the molecular formula C30H29BN4O and a molecular weight of 472.388 g/mol . This compound features a borinic acid functional group attached to a phenyl ring, which is further substituted with a trityl-protected tetrazole moiety. The structure of this compound makes it an interesting subject for research in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Trityl Protection: The tetrazole ring is then protected with a trityl group using trityl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to a boronic acid or borate ester.
Substitution: The trityl group can be removed under acidic conditions to yield the free tetrazole.
Coupling Reactions: The borinic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the trityl group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acid or borate ester.
Substitution: Free tetrazole derivative.
Coupling Reactions: Various biaryl compounds depending on the coupling partner used.
Applications De Recherche Scientifique
Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid largely depends on its application:
In Suzuki-Miyaura Coupling: The borinic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond.
In Biological Systems: The boron atom can interact with biomolecules, potentially inhibiting enzymes or interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
3-Formylphenylboronic Acid: Contains a formyl group, used in the synthesis of pharmaceuticals and enzyme inhibitors.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid is unique due to its combination of a borinic acid group with a trityl-protected tetrazole, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicine and material science.
Propriétés
Numéro CAS |
163727-93-3 |
|---|---|
Formule moléculaire |
C30H29BN4O |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
butyl-[2-(2-trityltetrazol-5-yl)phenyl]borinic acid |
InChI |
InChI=1S/C30H29BN4O/c1-2-3-23-31(36)28-22-14-13-21-27(28)29-32-34-35(33-29)30(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-22,36H,2-3,23H2,1H3 |
Clé InChI |
BZTVKZQBVNNZCH-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC)(C1=CC=CC=C1C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


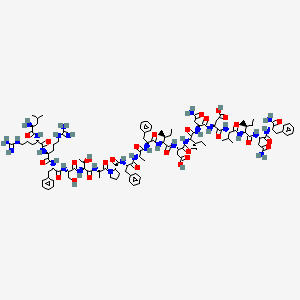

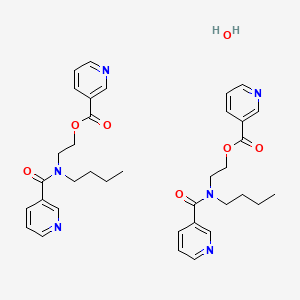
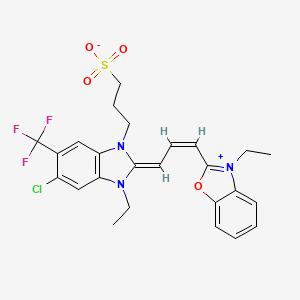

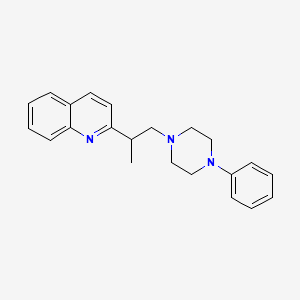
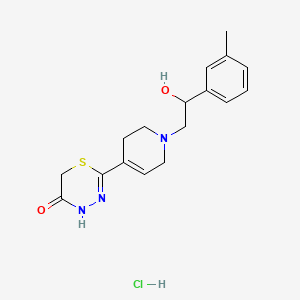

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
